molecular formula C11H15NO2 B3931203 N-ethyl-2-phenoxypropanamide

N-ethyl-2-phenoxypropanamide

Cat. No.: B3931203
M. Wt: 193.24 g/mol
InChI Key: RPUDGMSVFWOOTO-UHFFFAOYSA-N
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Description

N-ethyl-2-phenoxypropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenoxy group attached to the propanamide backbone

Properties

IUPAC Name

N-ethyl-2-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-12-11(13)9(2)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUDGMSVFWOOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)OC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-phenoxypropanamide typically involves the amidation of 2-phenoxypropanoic acid with ethylamine. The reaction is carried out under mild conditions, often using a catalyst to facilitate the process. One common method involves the use of hydrolytic enzymes, such as lipases, which offer high chemo-, regio-, and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the activation of the carboxylic acid group followed by nucleophilic substitution with ethylamine. The use of environmentally benign solvents and catalysts is emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-ethyl-2-phenoxypropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, depending on the context. For example, in enzyme-catalyzed reactions, it may undergo hydrolysis to release the corresponding amine and carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-phenoxypropanamide
  • N-ethyl-2-phenoxyacetamide
  • N-ethyl-3-phenoxypropanamide

Uniqueness

N-ethyl-2-phenoxypropanamide is unique due to its specific structural features, such as the ethyl group on the nitrogen atom and the phenoxy group on the propanamide backbone. These features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-phenoxypropanamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-phenoxypropanamide

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